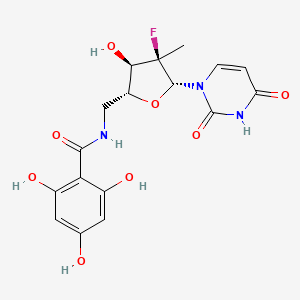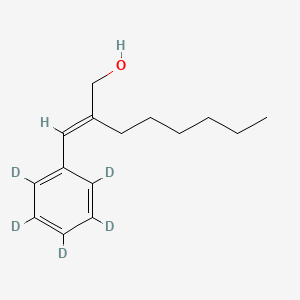
2-Hexylcinnamyl-alcohol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylcinnamyl-alcohol-d5 is a deuterated labeled version of 2-Hexylcinnamyl-alcohol. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various research applications, particularly in the field of pharmacokinetics and drug metabolism .
準備方法
The preparation of 2-Hexylcinnamyl-alcohol-d5 involves the incorporation of deuterium into the 2-Hexylcinnamyl-alcohol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment and conditions to ensure the high purity and yield of the deuterated compound .
化学反応の分析
2-Hexylcinnamyl-alcohol-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Hexylcinnamyl-alcohol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies involving hydrogen transfer.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hexylcinnamyl-alcohol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in the rate of metabolism and the formation of metabolites compared to the non-deuterated version .
類似化合物との比較
2-Hexylcinnamyl-alcohol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Hexylcinnamyl-alcohol: The non-deuterated version, which lacks the stable isotope labeling.
Cinnamyl alcohol: A related compound with a similar structure but without the hexyl group.
Hexyl alcohol: A simpler alcohol with a hexyl group but lacking the cinnamyl moiety.
The deuterium labeling in this compound provides unique advantages in research applications, particularly in studies requiring precise tracking and quantitation .
特性
分子式 |
C15H22O |
|---|---|
分子量 |
223.36 g/mol |
IUPAC名 |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChIキー |
KTCAZEVYBWMPOY-AVBAJIQZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H] |
正規SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


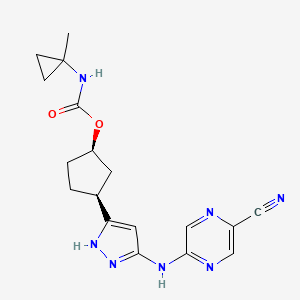
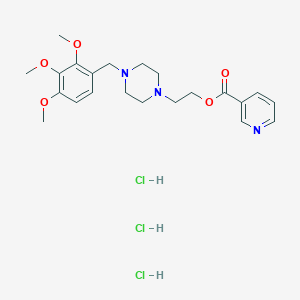
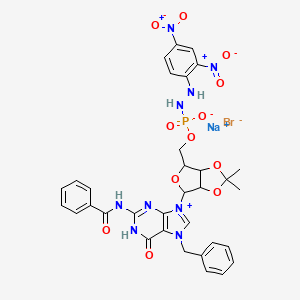
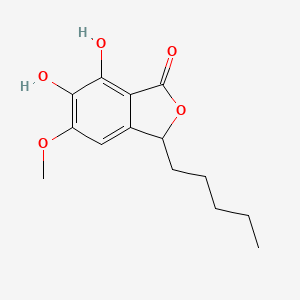
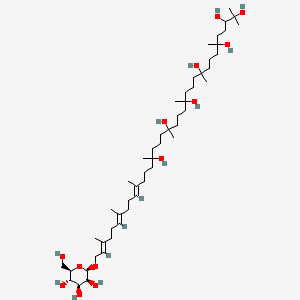
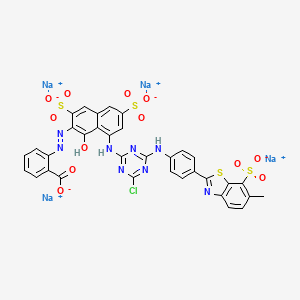
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
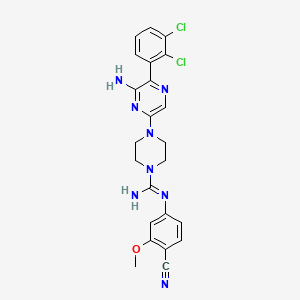



![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
